molecular formula C15H25N5O4 B13700053 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine

1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine

Cat. No.: B13700053
M. Wt: 339.39 g/mol
InChI Key: BHLCUMWEWLXMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro-substituted pyrazole ring, and a piperazine moiety

Chemical Reactions Analysis

1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine .

Comparison with Similar Compounds

1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, particularly the presence of the nitro-pyrazole moiety and its potential impact on biological activity.

Properties

Molecular Formula

C15H25N5O4

Molecular Weight

339.39 g/mol

IUPAC Name

tert-butyl 4-[3-(4-nitropyrazol-1-yl)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)18-9-7-17(8-10-18)5-4-6-19-12-13(11-16-19)20(22)23/h11-12H,4-10H2,1-3H3

InChI Key

BHLCUMWEWLXMDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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